molecular formula C19H22N4O2 B8366201 3-(Benzotriazol-1-ylmethylbenzylamino)propionic acid ethyl ester

3-(Benzotriazol-1-ylmethylbenzylamino)propionic acid ethyl ester

Cat. No. B8366201
M. Wt: 338.4 g/mol
InChI Key: WREJHRJCLIUQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzotriazol-1-ylmethylbenzylamino)propionic acid ethyl ester is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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properties

Product Name

3-(Benzotriazol-1-ylmethylbenzylamino)propionic acid ethyl ester

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 3-[benzotriazol-1-ylmethyl(benzyl)amino]propanoate

InChI

InChI=1S/C19H22N4O2/c1-2-25-19(24)12-13-22(14-16-8-4-3-5-9-16)15-23-18-11-7-6-10-17(18)20-21-23/h3-11H,2,12-15H2,1H3

InChI Key

WREJHRJCLIUQSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(CC1=CC=CC=C1)CN2C3=CC=CC=C3N=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1H-benzo[d][1,2,3]triazole (5.46 g, 45.8 mmol) in MeOH (32 mL) at 0° C. were added ethyl 3-(benzylamino)propanoate (10 g, 45.8 mmol) and an aqueous solution of formaldehyde (36%, 4.56 mL, 59.6 mmol). The reaction mixture was warmed to room temperature and stirred for 12 hours. The solvent was evaporated and the residue was purified by flash-chromatography over 330 g flash pack using gradient EtOAc/Heptane 5-50% over 40 minutes. The title compound was obtained as colorless oil (12.62 g, 81%).
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
4.56 mL
Type
reactant
Reaction Step Two
Name
Yield
81%

Synthesis routes and methods II

Procedure details

To a solution of 1H-benzotriazole (2.38 g) in methanol (20 mL) were added ethyl N-benzyl-β-alaninate (4.14 g) and aqueous formaldehyde solution (37%, 2 mL) at room temperature. The reaction mixture was stirred overnight at room temperature, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (ethyl acetate/petroleum ether) to give ethyl N-(1H-benzotriazol-1-ylmethyl)-N-benzyl-β-alaninate (5.60 g). To a mixture of zinc powder (1.74 g) in anhydrous THF (16 mL) was added chlorotrimethylsilane (1.58 g) under nitrogen atmosphere, and the mixture was stirred at room temperature for 10 min. To the reaction mixture was added ethyl bromodifluoroacetate (2.97 g) at room temperature, and then a solution of ethyl N-(1H-benzotriazol-1-ylmethyl)-N-benzyl-β-alaninate (4.50 g) in THF (8 mL) was added thereto at room temperature. The reaction mixture was stirred at room temperature for 18 hr, and added to water. The insoluble substance was removed by the filtration, and the filtrate was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (ethyl acetate/petroleum ether) to give the title compound (3.23 g).
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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